molecular formula C10H9NO6 B13692124 4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 4435-99-8

4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid

Katalognummer: B13692124
CAS-Nummer: 4435-99-8
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: RGJWPDKBCQVLNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Carboxymethyl)amino]isophthalic acid is an organic compound with a semi-rigid structure, characterized by the presence of carboxymethyl and amino groups attached to an isophthalic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carboxymethyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-[(Carboxymethyl)amino]isophthalic acid can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Carboxymethyl)amino]isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 4-[(Carboxymethyl)amino]isophthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For instance, in drug delivery systems, the compound can form complexes with therapeutic agents, enhancing their stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Carboxymethyl)amino]isophthalic acid is unique due to its semi-rigid structure and the presence of both carboxymethyl and amino groups, which provide versatile coordination sites. This makes it particularly useful in the synthesis of complex materials and in various scientific applications .

Eigenschaften

CAS-Nummer

4435-99-8

Molekularformel

C10H9NO6

Molekulargewicht

239.18 g/mol

IUPAC-Name

4-(carboxymethylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H9NO6/c12-8(13)4-11-7-2-1-5(9(14)15)3-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17)

InChI-Schlüssel

RGJWPDKBCQVLNQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.